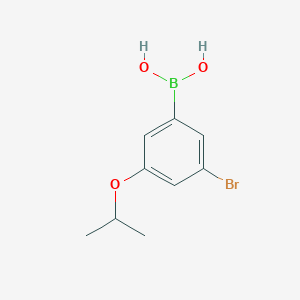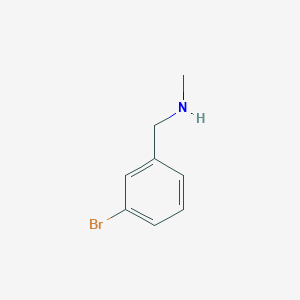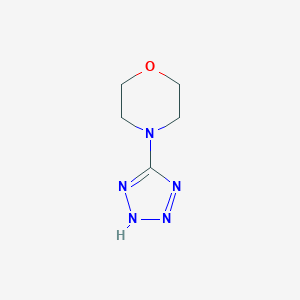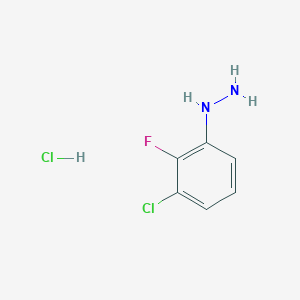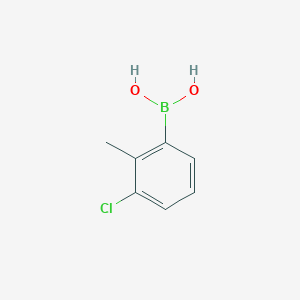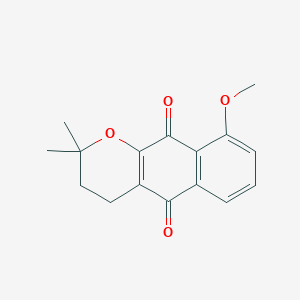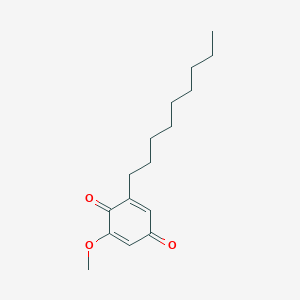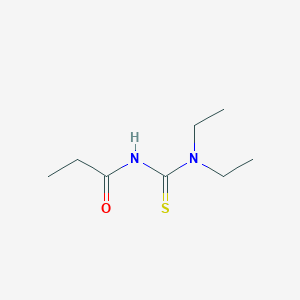
N-(diethylcarbamothioyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diethylcarbamothioyl)propanamide, also known as DEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEPA is a thioamide derivative that has a wide range of biochemical and physiological effects.
作用機序
N-(diethylcarbamothioyl)propanamide exerts its effects through various mechanisms, including the inhibition of enzymes and the modulation of signaling pathways. Inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase has been shown to contribute to the insecticidal and antifungal properties of N-(diethylcarbamothioyl)propanamide. N-(diethylcarbamothioyl)propanamide has also been shown to modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
生化学的および生理学的効果
N-(diethylcarbamothioyl)propanamide has been shown to have various biochemical and physiological effects, including antifungal, insecticidal, anti-inflammatory, and anticancer properties. In addition, N-(diethylcarbamothioyl)propanamide has been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of N-(diethylcarbamothioyl)propanamide is its versatility, as it can be used in various fields of study. Additionally, N-(diethylcarbamothioyl)propanamide has a relatively low toxicity, making it a safer alternative to other chemicals. However, one of the limitations of N-(diethylcarbamothioyl)propanamide is its instability, which can make it difficult to handle in certain experiments.
将来の方向性
There are several future directions for research on N-(diethylcarbamothioyl)propanamide, including the development of new pesticides, the investigation of its potential therapeutic applications, and the synthesis of new metal complexes. In addition, further studies are needed to determine the optimal conditions for the synthesis and handling of N-(diethylcarbamothioyl)propanamide in various experiments.
合成法
N-(diethylcarbamothioyl)propanamide can be synthesized using various methods, including the reaction of diethylamine and carbon disulfide in the presence of an acid catalyst. The reaction of the resulting product with 3-chloropropionyl chloride yields N-(diethylcarbamothioyl)propanamide. Another method involves the reaction of diethylamine with 3-chloropropionyl chloride in the presence of sodium hydride, followed by the reaction with carbon disulfide.
科学的研究の応用
N-(diethylcarbamothioyl)propanamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-(diethylcarbamothioyl)propanamide has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In medicine, N-(diethylcarbamothioyl)propanamide has been investigated for its potential therapeutic applications, including its ability to inhibit tumor growth and its anti-inflammatory properties. In material science, N-(diethylcarbamothioyl)propanamide has been used as a ligand for the synthesis of metal complexes.
特性
CAS番号 |
132650-47-6 |
|---|---|
製品名 |
N-(diethylcarbamothioyl)propanamide |
分子式 |
C8H16N2OS |
分子量 |
188.29 g/mol |
IUPAC名 |
N-(diethylcarbamothioyl)propanamide |
InChI |
InChI=1S/C8H16N2OS/c1-4-7(11)9-8(12)10(5-2)6-3/h4-6H2,1-3H3,(H,9,11,12) |
InChIキー |
QAFGFHXLTHFGSW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)N(CC)CC |
正規SMILES |
CCC(=O)NC(=S)N(CC)CC |
同義語 |
Propanamide, N-[(diethylamino)thioxomethyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)



